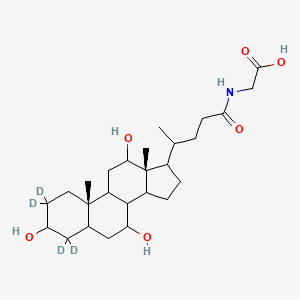
Glycocholic acid (D4)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycocholic acid-d4 is a glycine-conjugated form of the primary bile acid cholic acid . It is intended for use as an internal standard for the quantification of glycocholic acid by GC- or LC-MS . It has roles in the emulsification of fats and has shown anticancer activity, targeting against pump resistance-related and non-pump resistance-related pathways .
Molecular Structure Analysis
The molecular formula of Glycocholic acid is C26H43NO6 . The molecular weight is 465.6 g/mol . The structure of Glycocholic acid includes a glycine conjugate of cholic acid, which is a primary bile acid . The structure of Glycocholic acid-d4, a deuterium-labeled version of Glycocholic acid, has a molecular formula of C26H39D4NO6 and a formula weight of 469.7 .Chemical Reactions Analysis
Glycocholic acid-d4 reduces the expression of the gene encoding the farnesoid X receptor (FXR) and increases the expression of the genes encoding the bile acid receptors TGR5 and S1PR2 in SNU-245 cells when used at a concentration of 1.6 µmol/ml . It also increases the intracellular accumulation and cytotoxicity of epirubicin in Caco-2 cells, as well as decreases the expression of the genes encoding multidrug resistance protein 1 (MDR1), MDR-associated protein 1 (MRP1), and MRP2 when used alone or in combination with epirubicin .Physical And Chemical Properties Analysis
Glycocholic acid has a molecular weight of 465.6 g/mol . The molecular weight of Glycocholic acid-d4 is 469.7 g/mol . The physical and chemical properties of Glycocholic acid-d4 include a crystalline solid formulation . It is soluble in DMF and DMSO .Scientific Research Applications
Lipidomics Research
Glycocholic acid (D4) is utilized in lipidomics to study the complex lipid profiles within cells and tissues . Its isotopic labeling allows for precise tracking and quantification of bile acids in biological samples, aiding in the understanding of lipid metabolism and its role in health and disease.
Clinical Research for Bile Acid Analysis
In clinical research, Glycocholic acid (D4) serves as an internal standard for the quantification of bile acids in serum using LC-MS/MS . This is crucial for diagnosing and monitoring diseases related to bile acid dysregulation, such as liver disorders and metabolic syndromes.
Digestion and Absorption Studies
Researchers use Glycocholic acid (D4) to investigate the formation of micelles, which are essential for the digestion and absorption of dietary fats . Understanding this process is vital for developing treatments for nutritional deficiencies and digestive diseases.
Hormonal Action Investigations
Glycocholic acid (D4) is instrumental in exploring the hormonal actions of bile acids . Bile acids are increasingly recognized for their signaling capabilities, influencing glucose metabolism, lipid homeostasis, and energy balance.
Drug Interaction and Cytotoxicity Studies
This compound is key in studying drug interactions, particularly how it affects the intracellular accumulation and cytotoxicity of chemotherapeutic agents like epirubicin . It also helps in understanding the expression of genes related to multidrug resistance.
Receptor Gene Expression Analysis
Glycocholic acid (D4) is used to analyze the impact on gene expression of various receptors, such as the farnesoid X receptor (FXR) and bile acid receptors like TGR5 and S1PR2 . This application is significant in the field of gene therapy and pharmacogenomics.
Mechanism of Action
Target of Action
Glycocholic acid (D4) is a deuterium-labeled form of glycocholic acid . The primary targets of glycocholic acid are the pump resistance-related and non-pump resistance-related pathways . These pathways are involved in the absorption and solubilization of fats .
Mode of Action
Glycocholic acid (D4) interacts with its targets by acting as a detergent . It solubilizes fats for absorption and is itself absorbed . This interaction results in changes in the absorption and metabolism of fats.
Biochemical Pathways
Glycocholic acid (D4) affects the biochemical pathways involved in fat digestion and absorption . It facilitates the formation of micelles, which promote digestion and absorption of dietary fat . These micelles are increasingly being shown to have hormonal actions .
Pharmacokinetics
It is known that deuterium substitution can affect the pharmacokinetic and metabolic profiles of drugs . This suggests that the ADME properties of glycocholic acid (D4) and its impact on bioavailability may be influenced by the presence of deuterium.
Result of Action
The result of glycocholic acid (D4)'s action is the enhanced digestion and absorption of fats . This is achieved through the formation of micelles, which solubilize fats for absorption . Additionally, glycocholic acid (D4) has been shown to have anticancer activity, targeting against pump resistance-related and non-pump resistance-related pathways .
Action Environment
The action of glycocholic acid (D4) can be influenced by various environmental factors. For instance, the presence of dietary fats can affect the compound’s efficacy in promoting fat digestion and absorption . Additionally, the stability of glycocholic acid (D4) may be affected by factors such as temperature and pH .
Safety and Hazards
Future Directions
Bile acids, including Glycocholic acid, have emerged as unexpected players in glucose homeostasis . They are implicated in glucose metabolism and the secretion of glucoregulatory hormones . Future research directions include linking bile acids with glycaemia, understanding how physiological and disease settings influence bile acid levels and composition, and using rodent models with humanized bile acid composition to increase the relevance of basic research findings to human health .
properties
IUPAC Name |
2-[4-[(10S,13R)-2,2,4,4-tetradeuterio-3,7,12-trihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43NO6/c1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29/h14-21,24,28-30H,4-13H2,1-3H3,(H,27,31)(H,32,33)/t14?,15?,16?,17?,18?,19?,20?,21?,24?,25-,26+/m0/s1/i8D2,10D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDAIACWWDREDC-WYRWIKLOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C[C@@]2(C3CC([C@]4(C(C3C(CC2C(C1O)([2H])[2H])O)CCC4C(C)CCC(=O)NCC(=O)O)C)O)C)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glycocholic acid (D4) | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

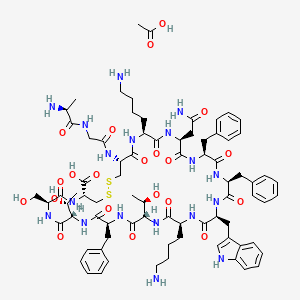
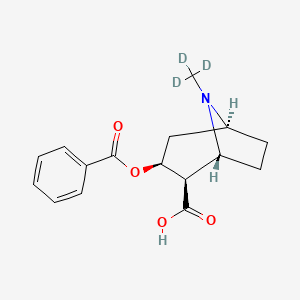
![(1S,9S,10R)-4-methoxy-17-methyl-13-methylidene-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraene](/img/structure/B593743.png)
![5H-[1,4]dioxepino[5,6-c]pyridine](/img/structure/B593744.png)
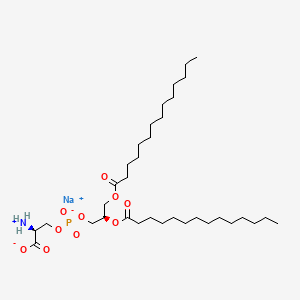
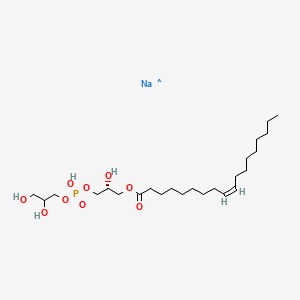
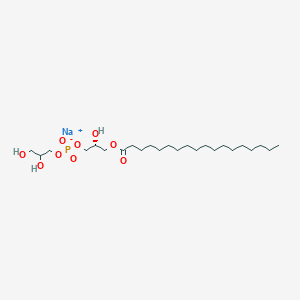

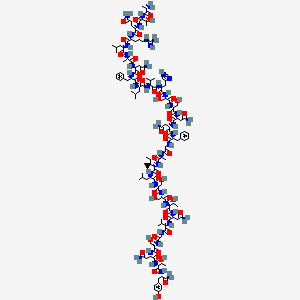


![Phenyl-[M-(2-hydroxytetradecyloxy)phenyl]iodonium hexafluoroantimonate](/img/structure/B593757.png)

